![molecular formula C18H18FNO2 B5624167 [5-fluoro-2-methyl-4-(4-morpholinyl)phenyl](phenyl)methanone](/img/structure/B5624167.png)
[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl](phenyl)methanone
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Overview
Description
[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl](phenyl)methanone, commonly known as FMPP, is a synthetic compound that belongs to the class of phenylmorpholines. It is a potent and selective serotonin 5-HT2A receptor agonist that has been widely used in scientific research to study the mechanisms of action of hallucinogens and their effects on the brain.
Mechanism of Action
The mechanism of action of FMPP is believed to involve the activation of serotonin 5-HT2A receptors in the brain. This leads to changes in the activity of certain neural circuits, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
FMPP has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in gene expression, and modifications of synaptic plasticity.
Advantages and Limitations for Lab Experiments
FMPP has several advantages for use in laboratory experiments, including its high potency and selectivity for 5-HT2A receptors, as well as its ability to produce robust and reproducible effects. However, its use is limited by its potential for abuse and its potential to produce adverse effects in humans.
Future Directions
There are several potential future directions for research involving FMPP. These include the development of new analogs with improved pharmacological properties, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of FMPP and its effects on the brain.
Synthesis Methods
FMPP can be synthesized using a variety of methods, including the reaction of 4-morpholinoaniline with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using chromatography techniques to obtain a high degree of purity.
Scientific Research Applications
FMPP has been used extensively in scientific research to study the effects of hallucinogens on the brain and to investigate the mechanisms of action of serotonin receptors. It has been shown to be a potent and selective 5-HT2A receptor agonist, which is thought to be responsible for its hallucinogenic effects.
properties
IUPAC Name |
(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13-11-17(20-7-9-22-10-8-20)16(19)12-15(13)18(21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBCGRBVXCJHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-methyl-4-morpholin-4-yl-phenyl)-phenyl-methanone |
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